molecular formula C10H13ClN2O3 B1467593 N-[2-(2-Chloro-6-nitrophenoxy)ethyl]-N,N-dimethylamine CAS No. 1353505-03-9

N-[2-(2-Chloro-6-nitrophenoxy)ethyl]-N,N-dimethylamine

Cat. No. B1467593
CAS RN: 1353505-03-9
M. Wt: 244.67 g/mol
InChI Key: OGASHHCZEXWKTQ-UHFFFAOYSA-N
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Description

N-[2-(2-Chloro-6-nitrophenoxy)ethyl]-N,N-dimethylamine, abbreviated as CNPEDMA, is an organic compound that has been studied extensively for its various applications in scientific research. CNPEDMA is a derivative of dimethylamine, and it is a quaternary ammonium salt that is usually found in anhydrous form. It is a colorless and odorless solid that is soluble in water, alcohol, and other organic solvents. CNPEDMA has a wide range of applications in the fields of pharmaceuticals, biochemistry, and chemical engineering, and it can be used to synthesize a variety of compounds.

Scientific Research Applications

CNPEDMA has a wide range of applications in scientific research. It can be used as a reagent for the synthesis of various organic compounds, such as amines and amides. CNPEDMA can also be used as a catalyst for the synthesis of polymers, and it is also used as a reagent in the synthesis of pharmaceuticals. In addition, CNPEDMA is used in the synthesis of monomers, such as styrene, ethylene, and propylene, and it is also used as a catalyst in the production of polyethylene.

Mechanism of Action

CNPEDMA can act as a catalyst in the synthesis of various organic compounds. It is believed that CNPEDMA acts as an acid-base catalyst, and it can catalyze the reaction of various organic compounds by protonating the reactants and increasing the rate of reaction. CNPEDMA can also act as a Lewis acid, and it can form complexes with various organic compounds.
Biochemical and Physiological Effects
CNPEDMA is a quaternary ammonium salt, and it has been shown to have a variety of biochemical and physiological effects. CNPEDMA has been shown to have antimicrobial activity, and it can inhibit the growth of certain bacteria and fungi. In addition, CNPEDMA has also been shown to have antifungal activity, and it can inhibit the growth of certain fungi. CNPEDMA has also been shown to have anti-inflammatory properties, and it can reduce the inflammation caused by certain diseases.

Advantages and Limitations for Lab Experiments

CNPEDMA has a number of advantages and limitations for lab experiments. One of the main advantages of CNPEDMA is that it is a relatively inexpensive reagent, and it is also relatively easy to obtain. Furthermore, CNPEDMA is a relatively stable compound, and it can be stored for long periods of time without significant degradation. However, CNPEDMA is a relatively strong base, and it can react with certain compounds to form unwanted by-products.

Future Directions

There are a number of potential future directions for the use of CNPEDMA in scientific research. One potential direction is the use of CNPEDMA as a catalyst in the synthesis of polymers. CNPEDMA could also be used in the synthesis of pharmaceuticals, and it could be used as a reagent in the synthesis of monomers. In addition, CNPEDMA could also be used as a catalyst in the production of polyethylene, and it could also be used to synthesize a variety of organic compounds. Finally, CNPEDMA could also be used in the synthesis of quaternary ammonium salts, and it could be used in the synthesis of other organic compounds.

properties

IUPAC Name

2-(2-chloro-6-nitrophenoxy)-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O3/c1-12(2)6-7-16-10-8(11)4-3-5-9(10)13(14)15/h3-5H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGASHHCZEXWKTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=C(C=CC=C1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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